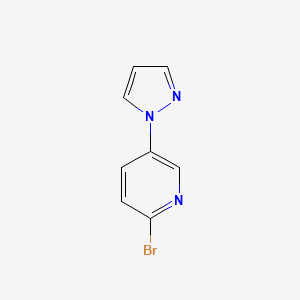

2-Bromo-5-(1h-pyrazol-1-yl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-pyrazol-1-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-8-3-2-7(6-10-8)12-5-1-4-11-12/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNUFYLIOKMDQDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CN=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 5 1h Pyrazol 1 Yl Pyridine

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of 2-Bromo-5-(1H-pyrazol-1-yl)pyridine reveals two principal disconnection approaches, leading to the identification of key precursors.

Approach A: C-N Bond Disconnection

This approach involves the disconnection of the C-N bond between the pyridine (B92270) and pyrazole (B372694) rings. This leads to a brominated pyridine electrophile and a pyrazole nucleophile. The primary precursors identified through this route are:

2,5-Dihalopyridine: Specifically, 2,5-dibromopyridine or 2-bromo-5-iodopyridine serve as readily available starting materials. The differential reactivity of the halogens can be exploited for regioselective substitution.

Pyrazole: The unsubstituted pyrazole is the requisite nucleophile.

Approach B: Pyrazole Ring Disconnection

This strategy involves the retrosynthetic cleavage of the pyrazole ring itself. This approach starts with a pyridine derivative bearing a hydrazine (B178648) moiety at the 5-position, which can then be cyclized to form the pyrazole ring. The key precursors for this route are:

2-Bromo-5-hydrazinopyridine: This intermediate is crucial for constructing the pyrazole ring onto the pyridine scaffold.

A 1,3-Dicarbonyl Compound or its Equivalent: These compounds provide the three-carbon backbone required for the formation of the pyrazole ring upon reaction with the hydrazine.

These two distinct retrosynthetic pathways form the basis for the synthetic methodologies discussed in the subsequent sections.

Pyridine Ring Functionalization Strategies

This strategy focuses on introducing the bromo and pyrazolyl substituents onto a pyridine ring. The order of introduction can be varied, but typically involves initial bromination followed by the introduction of the pyrazole moiety.

Regioselective Bromination Approaches to the Pyridine Core

The synthesis of appropriately brominated pyridine precursors is a critical first step. The target substitution pattern is a bromine atom at the 2-position and a functional group at the 5-position that allows for the subsequent introduction of the pyrazole ring.

One common starting material is 2-aminopyridine. Direct bromination of 2-aminopyridine can lead to a mixture of products. To achieve regioselectivity, the amino group is often first acetylated to form 2-acetamidopyridine. Bromination of this intermediate, followed by deacetylation, yields 2-amino-5-bromopyridine with high regioselectivity. This intermediate can then be used in subsequent steps.

Alternatively, 2,5-dibromopyridine is a commercially available and versatile precursor. Its synthesis can be achieved from 2-aminopyridine through a Sandmeyer-type reaction. This involves diazotization of 2-amino-5-bromopyridine followed by reaction with a bromide source.

| Starting Material | Reagents | Product | Notes |

| 2-Aminopyridine | 1. Acetic anhydride 2. Bromine 3. HCl | 2-Amino-5-bromopyridine | Acetylation protects the amino group and directs bromination to the 5-position. |

| 2-Amino-5-bromopyridine | 1. HBr, NaNO2 2. CuBr | 2,5-Dibromopyridine | A Sandmeyer reaction is employed for the conversion of the amino group to a bromine atom. |

Introduction of the Pyrazole Moiety via C-N Bond Formation Reactions

With a suitably functionalized pyridine core in hand, the pyrazole moiety is introduced through a C-N bond-forming cross-coupling reaction. The two most prominent methods are the Ullmann condensation and the Buchwald-Hartwig amination.

The Ullmann condensation typically employs a copper catalyst to couple an aryl halide with an amine or a heterocyclic N-H compound. In the context of synthesizing this compound, the reaction of 2,5-dibromopyridine with pyrazole in the presence of a copper catalyst and a base is a viable route. The regioselectivity of this reaction is crucial. Studies have shown that in dihalopyridines, the C-Br bond at the 5-position is often more reactive towards nucleophilic substitution under copper catalysis than the C-Br bond at the 2-position, which is deactivated by the adjacent nitrogen atom. This regioselectivity allows for the preferential formation of the desired this compound.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for C-N bond formation. This reaction can also be employed to couple 2,5-dibromopyridine with pyrazole. The choice of palladium precursor, ligand, and base is critical for achieving high yields and regioselectivity. While generally highly efficient, the steric hindrance and electronic properties of the pyridine substrate and the pyrazole nucleophile can influence the outcome of the reaction.

| Reaction | Catalyst System | Substrates | Product | Key Features |

| Ullmann Condensation | CuI / Ligand (e.g., 1,10-phenanthroline) / Base (e.g., K2CO3) | 2,5-Dibromopyridine + Pyrazole | This compound | Good regioselectivity for substitution at the 5-position of 2,5-dibromopyridine. |

| Buchwald-Hartwig Amination | Pd(OAc)2 or Pd2(dba)3 / Phosphine Ligand (e.g., Xantphos) / Base (e.g., Cs2CO3) | 2,5-Dibromopyridine + Pyrazole | This compound | High efficiency and functional group tolerance, but regioselectivity needs careful optimization. |

Pyrazole Ring Construction and Attachment Techniques

An alternative to functionalizing a pre-existing pyridine ring is to construct the pyrazole ring onto a pyridine scaffold that already contains the necessary functionalities.

Cyclization Strategies for Pyrazole Moiety Synthesis

The Knorr pyrazole synthesis and related cyclization reactions are the cornerstone of this approach. These methods involve the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or a suitable equivalent.

In this synthetic route, the key intermediate is 2-bromo-5-hydrazinopyridine . This compound can be synthesized from 2-amino-5-bromopyridine via diazotization followed by reduction of the resulting diazonium salt.

Once 2-bromo-5-hydrazinopyridine is obtained, it can be reacted with a variety of 1,3-dielectrophiles to form the pyrazole ring. Common reagents include:

1,3-Diketones: Reaction with a 1,3-diketone, such as acetylacetone (B45752), in an acidic or basic medium leads to the formation of a substituted pyrazole.

β-Ketoesters: These reagents also react with hydrazines to yield pyrazolones, which can be further modified.

α,β-Unsaturated ketones and aldehydes: These can also serve as precursors for the pyrazole ring through a Michael addition followed by cyclization and dehydration.

The regioselectivity of the cyclization reaction depends on the nature of the substituents on the 1,3-dicarbonyl compound. For the synthesis of the unsubstituted pyrazole moiety, a simple 1,3-dicarbonyl equivalent such as malondialdehyde or its acetal is required.

Coupling Methodologies for Pyrazole-Pyridine Linkage

This subsection is intrinsically linked to the strategies described in section 2.2.2. The formation of the C-N bond between the pre-formed pyrazole ring and the pyridine core is the pivotal step in the pyridine functionalization strategy. As detailed previously, both copper-catalyzed Ullmann-type reactions and palladium-catalyzed Buchwald-Hartwig aminations are the primary methodologies for forging this crucial linkage, with the choice of method often depending on the specific substrates, desired scale, and required functional group tolerance. The regiochemical outcome of these coupling reactions, particularly with di-substituted pyridines, remains a key consideration for the successful synthesis of this compound.

Optimization of Reaction Conditions for Enhanced Yields and Selectivity

The optimization of reaction conditions is a critical aspect of synthetic chemistry, aiming to maximize the yield of the desired product while minimizing the formation of byproducts. For the synthesis of this compound, this typically involves a careful selection of solvents, temperature control, and the catalyst system.

Solvent Effects and Temperature Control in Synthetic Pathways

The choice of solvent can significantly influence the rate and outcome of the N-arylation of pyrazole. Polar aprotic solvents are commonly employed in these reactions as they can effectively dissolve the reactants and facilitate the formation of the desired C-N bond.

Studies on the N-arylation of pyrazoles have often utilized solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). For instance, in the direct N-arylation of 3,5-disubstituted-pyrazoles with fluoronitrobenzenes, DMSO was used as the solvent at 70°C, resulting in good yields. thieme-connect.com While specific data for the synthesis of this compound is not extensively tabulated in comparative studies, the general principles of solvent effects in similar N-arylation reactions are applicable. A solvent's polarity and boiling point are crucial factors. Higher boiling point solvents like DMF and DMSO allow for reactions to be conducted at elevated temperatures, which can increase the reaction rate. However, temperature must be carefully controlled to prevent decomposition of reactants or products and to minimize the formation of unwanted side-products.

The following table, while not exhaustive for this specific compound, illustrates typical solvents and temperatures used in the N-arylation of pyrazoles, which can be considered as a starting point for optimizing the synthesis of this compound.

Table 1: General Solvent and Temperature Conditions for N-Arylation of Pyrazoles

| Solvent | Typical Temperature Range (°C) | Notes |

|---|---|---|

| Dimethylformamide (DMF) | 80 - 150 | A versatile polar aprotic solvent, often used in metal-catalyzed cross-coupling reactions. |

| Dimethyl Sulfoxide (DMSO) | 70 - 180 | Another high-boiling polar aprotic solvent, known to enhance the rate of nucleophilic substitution reactions. thieme-connect.com |

| Toluene | 80 - 110 | A non-polar solvent, sometimes used in palladium-catalyzed reactions. |

Catalyst Selection and Ligand Design for Metal-Mediated Syntheses

Metal-mediated cross-coupling reactions, particularly those catalyzed by copper and palladium, are the cornerstone for the synthesis of this compound. The choice of the metal catalyst and the accompanying ligand is paramount in achieving high yields and selectivity.

Copper-Catalyzed Synthesis (Ullmann Condensation): The Ullmann condensation is a classical method for the formation of C-N bonds and typically employs a copper catalyst. Modern variations of this reaction often utilize copper(I) salts, such as CuI, in the presence of a ligand. Diamine ligands, for example, have been shown to be effective in promoting the copper-catalyzed N-arylation of various nitrogen heterocycles, including pyrazoles. organic-chemistry.org The ligand's role is to stabilize the copper catalyst and facilitate the key steps of the catalytic cycle. Optimization of the copper source, ligand, base, and solvent is crucial for the success of these reactions.

The following interactive data table provides a hypothetical representation of how catalyst and ligand selection might be optimized for the synthesis of this compound based on general knowledge of similar cross-coupling reactions.

Table 2: Hypothetical Catalyst and Ligand Optimization for the Synthesis of this compound

| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| CuI (10) | 1,10-Phenanthroline (20) | K₂CO₃ | DMF | 130 | 65 |

| CuI (10) | N,N'-Dimethylethylenediamine (20) | Cs₂CO₃ | Dioxane | 110 | 75 |

| Pd(OAc)₂ (2) | Xantphos (4) | K₃PO₄ | Toluene | 110 | 85 |

Development of Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce the environmental impact of chemical processes. For the synthesis of this compound, green chemistry approaches focus on the use of less hazardous solvents, alternative energy sources, and more efficient catalytic systems.

One of the most promising green chemistry techniques is the use of microwave irradiation. dergipark.org.tr Microwave-assisted synthesis can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products. nih.gov The application of microwave heating in the N-arylation of pyrazoles has been shown to be effective, often providing better results compared to conventional heating methods. semanticscholar.org For the synthesis of this compound, employing microwave irradiation could lead to a more energy-efficient and faster process.

The use of greener solvents is another key aspect of green chemistry. While solvents like DMF and DMSO are effective, they are also associated with environmental and health concerns. Research into the use of more benign solvents, such as water or recyclable ionic liquids, for the synthesis of pyrazole derivatives is an active area. thieme-connect.com The development of catalytic systems that are active in these greener solvents would be a significant advancement in the sustainable synthesis of this compound.

Chemical Transformations and Derivatization of 2 Bromo 5 1h Pyrazol 1 Yl Pyridine

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Position

The bromine atom at the 2-position of the pyridine (B92270) ring is particularly susceptible to palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, allowing for the introduction of a wide array of functional groups.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for creating C-C bonds. It involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide, catalyzed by a palladium(0) complex. libretexts.orgorganic-chemistry.org For 2-Bromo-5-(1H-pyrazol-1-yl)pyridine, this reaction enables the introduction of aryl, heteroaryl, or vinyl substituents at the 2-position of the pyridine ring. The general mechanism involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with heteroaryl halides which can be challenging substrates. nih.gov

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling

| Entry | Aryl Boronic Acid | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | n-Butanol | 100 | High |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane/H₂O | 100 | High |

Note: This table is illustrative, based on general procedures for coupling of 2-bromopyridines. Actual yields may vary.

The Sonogashira coupling reaction is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. scirp.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. jk-sci.com For this compound, the Sonogashira coupling provides a direct route to 2-alkynylpyridine derivatives. These products are valuable intermediates for the synthesis of more complex heterocyclic systems and conjugated materials. nih.gov The reaction tolerates a wide range of functional groups on the terminal alkyne, making it a versatile tool for molecular elaboration. jk-sci.com

Table 2: Typical Reagents for Sonogashira Coupling

| Component | Example Reagents | Role |

|---|---|---|

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Main catalyst for C-C bond formation |

| Copper Co-catalyst | CuI, CuBr | Facilitates the reaction with the alkyne |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Alkyne deprotonation and HX scavenger |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Reaction medium |

Note: This table presents typical reagents used in Sonogashira couplings of aryl bromides.

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene in the presence of a base. organic-chemistry.orgmdpi.com This reaction allows for the arylation of olefins, leading to the formation of substituted alkenes. nih.gov When applied to this compound, the Heck reaction can introduce various olefinic groups at the 2-position. The reaction typically demonstrates high trans selectivity. organic-chemistry.org The choice of palladium source, ligand (if any), base, and solvent significantly influences the reaction's efficiency and outcome. beilstein-journals.orgresearchgate.net

Table 3: Example Heck Coupling Reaction Parameters

| Aryl Halide | Olefin | Catalyst | Base | Solvent | Product Type |

|---|---|---|---|---|---|

| This compound | Styrene | Pd(OAc)₂ | K₂CO₃ | DMF | Stilbene derivative |

Note: This table illustrates potential Heck coupling reactions based on general reactivity.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a strong base. wikipedia.orglibretexts.org This reaction has become a vital method for synthesizing aryl amines. wikipedia.org For this compound, this transformation enables the introduction of primary or secondary amines at the 2-position, providing access to a wide range of aminopyridine derivatives. nih.govresearchgate.net The success of the reaction is highly dependent on the choice of a sterically hindered, electron-rich phosphine ligand, which facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle. researchgate.net

Table 4: Key Components in Buchwald-Hartwig Amination

| Component | Examples | Purpose |

|---|---|---|

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst |

| Ligand | XPhos, SPhos, BINAP | Stabilizes the palladium center and facilitates the reaction |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Promotes deprotonation of the amine and catalyst turnover |

| Amine | Primary amines, secondary amines, anilines | The nitrogen nucleophile |

Note: This table outlines the essential components for the Buchwald-Hartwig amination of 2-bromopyridines.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic rings. youtube.com The pyridine ring, being inherently electron-deficient, is susceptible to SNAr, particularly when activated by electron-withdrawing groups and bearing a good leaving group. nih.gov In this compound, the bromine atom can act as a leaving group. The reaction proceeds via an addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate. nih.gov The stability of this intermediate is crucial and is enhanced by electron-withdrawing substituents. The rate of reaction is also influenced by the nature of the leaving group, with fluoride often being the most reactive. rsc.org Strong nucleophiles, such as alkoxides, thiolates, or amines, can displace the bromide under suitable, often harsh, reaction conditions (e.g., high temperature).

Electrophilic Substitution Reactions on Pyrazole (B372694) and Pyridine Moieties

Electrophilic aromatic substitution is less common for pyridine compared to benzene due to the ring's electron-deficient nature and the fact that the nitrogen atom can be protonated or coordinate to the electrophile, further deactivating the ring. youtube.com If substitution does occur, it is generally directed to the 3- and 5-positions. In this compound, the pyridine ring is highly deactivated towards electrophiles.

Functionalization of the Pyrazole N-H Moiety

The presence of a proton on one of the pyrazole nitrogen atoms provides a key site for functionalization. This N-H moiety behaves as a typical secondary amine within a heterocyclic system, rendering it nucleophilic and moderately acidic. This dual reactivity allows for the introduction of a wide variety of substituents through reactions such as N-alkylation and N-arylation.

N-Alkylation: The most common method for functionalizing the pyrazole N-H group is through N-alkylation. This reaction is typically achieved by deprotonating the pyrazole nitrogen with a suitable base, followed by nucleophilic attack on an alkyl halide or a similar electrophile. Common bases for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN). The choice of base and solvent can be crucial for achieving high yields and preventing side reactions. For pyrazole-containing systems, N-alkylation with alkyl halides is a well-established and efficient method for introducing alkyl chains, which can be further functionalized. semanticscholar.orgresearchgate.net For instance, the reaction of a pyrazole derivative with an alkyl bromide in the presence of a base like sodium hydride in THF is a standard procedure for synthesizing N-alkyl pyrazole ligands. researchgate.net

N-Arylation: Introducing an aryl group at the pyrazole nitrogen can be accomplished through transition metal-catalyzed cross-coupling reactions. The Chan-Lam and Buchwald-Hartwig amination reactions are prominent methods for this transformation. These reactions typically employ a copper or palladium catalyst, respectively, to couple the pyrazole N-H with an aryl halide or arylboronic acid. These methods are valued for their broad substrate scope and tolerance of various functional groups.

The table below summarizes typical conditions for N-alkylation of pyrazole derivatives, which are applicable to this compound.

| Reaction Type | Electrophile | Catalyst/Base | Solvent | Typical Conditions | Ref |

| N-Alkylation | Alkyl Halide (R-X) | NaH or K₂CO₃ | DMF or THF | Room Temp. to 60 °C | semanticscholar.orgmdpi.com |

| N-Arylation | Arylboronic Acid | Cu(OAc)₂ | CH₂Cl₂ or MeOH | Room Temp. | mdpi.com |

| N-Arylation | Aryl Halide (Ar-X) | Pd₂(dba)₃ / Ligand | Toluene or Dioxane | 80-110 °C | mdpi.com |

Coordination Chemistry and Ligand Design Studies Utilizing 2 Bromo 5 1h Pyrazol 1 Yl Pyridine

The ligand 2-Bromo-5-(1H-pyrazol-1-yl)pyridine features two distinct nitrogen donor atoms—one on the pyridine (B92270) ring and one on the pyrazole (B372694) ring—making it a classic bidentate chelator. The presence of a bromine atom on the pyridine ring offers a site for further functionalization or can influence the electronic properties of the ligand through its inductive effects.

Complexation with Transition Metals and Main Group Elements

An extensive review of the scientific literature indicates that while the broader class of pyrazolyl-pyridine ligands is widely used in coordination chemistry, specific studies detailing the complexation of this compound with transition metals or main group elements are not extensively documented in publicly accessible research.

However, related pyrazolyl-pyridine ligands readily form stable complexes with a wide variety of transition metals, including but not limited to iron (Fe), ruthenium (Ru), cobalt (Co), nickel (Ni), copper (Cu), zinc (Zn), palladium (Pd), and silver (Ag). Research on analogous ligands has also demonstrated complexation with main group elements. For instance, studies on 1-(2-pyridinyl)-5-pyrazolone derivatives, which feature a similar bidentate N,O-chelation site, have shown the formation of stable, four-coordinate boron(III) complexes upon reaction with arylboronic acids. ambeed.com This suggests that this compound likely possesses the potential to coordinate with a similar range of metallic and metalloid elements.

Investigation of Coordination Modes and Geometries

In its typical role, this compound is expected to act as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the pyridine ring and the N2 nitrogen atom of the pyrazole ring, forming a stable five-membered chelate ring.

The geometry of the resulting metal complex is dictated by the preferred coordination number of the metal ion and the number of ligand molecules and other co-ligands present. For example, with an octahedral metal ion like Fe(II) or Ru(II), two or three molecules of a bidentate ligand could coordinate to form complexes such as [M(L)2X2] (where X is a monodentate ligand) or [M(L)3]n+. These would be expected to adopt distorted octahedral geometries. For metals that favor square planar or tetrahedral geometries, such as Pd(II) or Zn(II) respectively, complexes with the stoichiometry [M(L)X2] or [M(L)2]n+ could be anticipated.

Studies on the closely related 2,6-bis(pyrazol-1-yl)pyridine (bpp) ligands, which act as tridentate "pincer" ligands, frequently show distorted octahedral geometries in their metal complexes. While this compound is bidentate, the principles of metal-ligand interaction would similarly govern the final geometry.

Ligand Field Theory and Electronic Structure of Metal Complexes

Ligand Field Theory (LFT) is a model used to describe the electronic structure of transition metal complexes. It considers the interaction between the metal's d-orbitals and the orbitals of the surrounding ligands. The energy of the d-orbitals, which are degenerate (of equal energy) in a free metal ion, is split upon coordination by ligands. The magnitude of this splitting (Δ) and the resulting arrangement of electrons determine the complex's color, magnetic properties, and reactivity.

For a complex of this compound, LFT would be used to rationalize its electronic properties. Pyridine and pyrazole are considered moderately strong field ligands, capable of causing a significant d-orbital splitting. The pyridine ring can also act as a π-acceptor, which tends to increase the ligand field splitting energy (Δo in an octahedral complex).

Detailed computational studies, such as those performed on [Fe(bpp)2]2+ systems, use LFT principles to determine the relative energies of the d-orbitals and explain properties like spin-crossover behavior. Such analyses for complexes of this compound would provide insight into their potential as functional materials, but specific experimental or theoretical studies on this compound are not currently available.

Structural Elucidation Methodologies for Metal Complexes (e.g., X-ray Crystallography)

The definitive method for determining the precise three-dimensional structure of a metal complex is single-crystal X-ray crystallography. This technique provides detailed information on bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state.

While crystal structures for numerous complexes of related pyrazolyl-pyridine ligands are published, a search of crystallographic databases reveals no publicly available crystal structures for metal complexes specifically containing the this compound ligand. If such complexes were synthesized and crystallized, X-ray diffraction would be the primary tool for their characterization. Other essential spectroscopic methods for structural elucidation in solution include:

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to determine the ligand's structure and confirm its coordination to the metal.

Infrared (IR) Spectroscopy: To observe shifts in vibrational frequencies of the ligand upon coordination.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which are related to its color and electronic structure.

Applications in Homogeneous and Heterogeneous Catalysis

Metal complexes are central to the field of catalysis, facilitating a vast range of chemical transformations. The ligand plays a crucial role in tuning the catalyst's activity, selectivity, and stability. Pyrazolyl-pyridine ligands have been successfully employed in various catalytic systems.

Catalytic Activity in Organic Transformations

There are no specific studies reporting the use of this compound complexes in catalysis. However, the broader family of pyrazolyl-pyridine and bipyridine complexes are known to be active in numerous organic transformations. For instance, complexes of 2,6-bis(pyrazol-1-yl)pyridine (bpp) have been investigated for:

Olefin and butadiene polymerization

Alkene oxidation

Cross-coupling reactions

Cycloaddition of CO₂ to epoxides

Additionally, iridium complexes featuring a 2-(1H-pyrazol-3-yl)pyridine ligand have been shown to catalyze the dehydrogenation of formic acid. Given these precedents, it is plausible that complexes of this compound could exhibit catalytic activity in similar reactions, although this remains to be experimentally verified.

Mechanistic Investigations of Catalytic Cycles

Mechanistic studies are crucial for understanding how a catalyst functions and for designing improved versions. These investigations often involve a combination of kinetic studies, spectroscopic identification of intermediates, and computational modeling.

A proposed mechanism for the dehydrogenation of formic acid catalyzed by a related iridium-pyrazolyl-pyridine complex involves the cooperative action of the metal center and the ligand's protic N-H group to facilitate proton transfer. For a potential catalytic cycle involving a hypothetical complex of this compound, the mechanism would depend entirely on the specific reaction. It would likely involve key steps such as oxidative addition, ligand substitution, migratory insertion, and reductive elimination at the metal center. Without experimental data on the catalytic activity of its complexes, any discussion of reaction mechanisms remains purely speculative.

Exploration of Luminescent and Photophysical Properties of Metal Complexes

The study of luminescent metal complexes is a vibrant area of research, driven by their potential applications in areas such as organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. The photophysical properties of a metal complex are intrinsically linked to the nature of both the metal center and the coordinated ligands. While there is a lack of specific experimental data on the luminescent properties of metal complexes incorporating the this compound ligand, insights can be drawn from studies on analogous pyrazolyl-pyridine systems.

Generally, the luminescence in such complexes can arise from various electronic transitions, including metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and intraligand (IL) or ligand-to-ligand charge transfer (LLCT) transitions. For instance, platinum(II) complexes with 2,6-bis(1-alkylpyrazol-3-yl)pyridine ligands have been shown to exhibit emission, although they were found to be non-emissive in DMSO at room temperature. acs.org However, at 77 K in a frozen solvent, broad, structureless emission bands were observed, which are characteristic of phosphorescence. acs.org The nature of these emissions can be influenced by intermolecular interactions, with some complexes showing dual emission from both monomeric and aggregate species. acs.org

The introduction of a bromine atom, a heavy atom, onto the pyridine ring of the ligand could potentially influence the photophysical properties of its metal complexes through the heavy-atom effect. This effect can enhance spin-orbit coupling, which facilitates intersystem crossing from the singlet excited state to the triplet excited state. This, in turn, can lead to an increase in the rate of phosphorescence and a decrease in the fluorescence quantum yield.

Studies on copper(I) complexes with other N-heteroaromatic ligands have demonstrated that the emission properties are highly tunable. acs.org For example, a series of copper(I)-halide complexes with various N-heteroaromatic ligands displayed strong emissions in the solid state, with the emission color ranging from red to blue. rsc.org The emission lifetimes of these complexes were in the microsecond range, indicative of phosphorescence. rsc.org Furthermore, research on heterobimetallic Cu(I)-Ag(I) complexes with a bromo-substituted pyridyl ligand, 2-(6-bromo-2-pyridyl)-1H-imidazo[4,5-f] Current time information in Pasuruan, ID.mdpi.comphenanthroline, has shown that the presence of the bromo-substituent and the heterometallic nature can lead to enhanced luminescence and dual emission bands.

While direct experimental data for metal complexes of this compound is not available in the reviewed literature, the general principles of coordination chemistry suggest that its complexes, particularly with d¹⁰ metals like Cu(I) and Ag(I) or d⁸ metals like Pt(II), could exhibit interesting luminescent properties. The combination of the pyrazolyl-pyridine core with the bromo-substituent provides a platform for future research into novel photoactive materials.

Table 1: Illustrative Photophysical Properties of Related Pyrazolyl-Pyridine Metal Complexes

| Complex/Ligand | Emission Maxima (nm) | Emission Type | Conditions |

|---|---|---|---|

| Platinum(II) complex with 2,6-bis(1-alkylpyrazol-3-yl)pyridine acs.org | ~620 | Phosphorescence | 77 K in 2-methyltetrahydrofuran |

This table is for illustrative purposes and shows data for structurally related, not identical, complexes.

Studies on Spin-Crossover Phenomena in Derived Metal Complexes

Spin-crossover (SCO) is a fascinating phenomenon observed in some transition metal complexes, where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light. This property makes SCO complexes promising candidates for applications in molecular switches, data storage devices, and sensors. Iron(II) complexes in an octahedral coordination environment are the most extensively studied class of SCO compounds.

The ligand field strength is a critical parameter in determining whether a complex will exhibit SCO. Ligands that induce a ligand field energy close to the mean spin-pairing energy of the metal ion can lead to thermally accessible LS and HS states. The 2,6-bis(1H-pyrazol-1-yl)pyridine (bpp) ligand and its derivatives are well-known for their ability to form iron(II) complexes that display SCO behavior. Given the structural similarity, it is highly probable that complexes of this compound would also exhibit SCO, with the bromo-substituent potentially modulating the transition temperature (T₁/₂) and the cooperativity of the spin transition.

Research on iron(II) complexes with bpp derivatives has shown that functionalization of the ligand framework can have a profound impact on the SCO properties. For example, the introduction of amide groups at the 4-position of the pyridine ring in the bpp ligand has led to complexes with exceptionally high spin transition temperatures, with T₁/₂ values as high as 481 K and exhibiting hysteresis. nih.gov The presence of hysteresis is a key feature for potential memory applications.

The nature of the counter-anion and the presence of solvent molecules in the crystal lattice can also significantly influence the SCO behavior. In some cases, the removal or exchange of solvent molecules can trigger a spin-state change. mdpi.comnih.gov

Variable temperature magnetic susceptibility measurements are the primary technique used to characterize SCO behavior. The product of the molar magnetic susceptibility and temperature (χT) is monitored as a function of temperature. For an iron(II) complex, the χT value in the HS state (S=2) is typically around 3.0-3.4 cm³ K mol⁻¹, while in the LS state (S=0), it is close to 0 cm³ K mol⁻¹. A gradual or abrupt change in the χT value with temperature is indicative of a spin transition.

For instance, an iron(II) complex with a functionalized bpp ligand, 4-([2,2′-bithiophen]-5-ylethynyl)-2,6-di(1H-pyrazol-1-yl)pyridine (L1), exhibited a gradual spin-state switching with a T₁/₂ of 254 K. rsc.org Another related complex showed a more complex, stepwise SCO behavior. rsc.org These examples highlight the sensitivity of the SCO properties to subtle changes in the ligand structure.

While no specific studies on spin-crossover in complexes of this compound have been reported, the extensive research on analogous bpp systems provides a strong foundation for predicting their behavior. The electronic effect of the bromo-substituent on the pyridine ring is expected to influence the ligand field strength and, consequently, the SCO characteristics of the corresponding iron(II) complexes. Future work in this area would involve the synthesis of such complexes and the detailed investigation of their magnetic properties.

Table 2: Spin-Crossover Properties of Selected Iron(II) Complexes with Analogous Ligands

| Complex | T₁/₂ (K) | Hysteresis (K) | Spin Transition |

|---|---|---|---|

| Fe(bppCONH₂)₂₂ nih.gov | T↑ = 481, T↓ = 461 | 20 | Abrupt |

| Fe(bppCONH₂)₂₂ nih.gov | T↑ = 459, T↓ = 445 | 14 | Abrupt |

¹ L1 = 4-([2,2′-bithiophen]-5-ylethynyl)-2,6-di(1H-pyrazol-1-yl)pyridine This table presents data for complexes with ligands analogous to this compound to illustrate the potential for spin-crossover behavior.

Theoretical and Computational Investigations of 2 Bromo 5 1h Pyrazol 1 Yl Pyridine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic landscape of 2-Bromo-5-(1H-pyrazol-1-yl)pyridine. These calculations provide insights into the distribution of electrons within the molecule, which in turn governs its reactivity. The analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly crucial. The energy gap between HOMO and LUMO indicates the molecule's chemical reactivity and stability; a smaller gap suggests higher reactivity. mdpi.com For similar pyridine (B92270) derivatives, the HOMO-LUMO gap has been calculated to estimate charge transport within the molecule. mdpi.com

Natural Bond Orbital (NBO) analysis is another powerful tool used to study the electronic structure. nih.gov It provides information about charge distribution, hyperconjugative interactions, and the nature of bonding within the molecule. nih.govsemanticscholar.org The Fukui function, derived from conceptual density functional theory, helps in predicting the most reactive sites for nucleophilic, electrophilic, and radical attacks. nih.gov These computational approaches collectively provide a detailed picture of the electronic properties that dictate the chemical behavior of this compound.

Density Functional Theory (DFT) Studies on Conformational Analysis and Tautomerism

Density Functional Theory (DFT) is a widely used computational method to investigate the conformational preferences and potential tautomerism in molecules. researchgate.netsciengpub.ir For this compound, DFT calculations can determine the most stable three-dimensional arrangement of its atoms. This involves optimizing the molecular geometry to find the lowest energy conformation. dntb.gov.ua

Tautomerism, the interconversion of structural isomers, is a critical aspect to consider for molecules containing heterocyclic rings like pyrazole (B372694) and pyridine. nih.govsciengpub.ir DFT studies can predict the relative stabilities of different tautomeric forms. nih.gov For instance, in related heterocyclic systems, DFT has been employed to explore keto-enol tautomerism by calculating the energy barriers for proton transfer. nih.gov These theoretical investigations are crucial for understanding the potential existence of different isomeric forms of this compound in various environments.

Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis, IR) through Computational Modeling

Computational modeling, particularly using DFT, has become an indispensable tool for predicting and interpreting spectroscopic data. researchgate.netresearchgate.net For this compound, theoretical calculations can provide valuable insights into its Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. semanticscholar.org These calculated values can then be compared with experimental data to confirm the molecular structure. mdpi.commdpi.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectra. mdpi.com This method can predict the absorption maxima (λmax) and the corresponding electronic transitions, often showing good agreement with experimental UV-Vis spectra. mdpi.com

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. researchgate.net These theoretical frequencies, after appropriate scaling, can be compared with experimental FT-IR and FT-Raman spectra to assign the observed vibrational bands to specific molecular motions. researchgate.net

The synergy between computational prediction and experimental spectroscopy provides a robust framework for the structural characterization of this compound.

Molecular Dynamics Simulations for Solvent Interactions and Ligand Behavior

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, particularly concerning its interactions with solvents and its behavior as a ligand. nih.gov MD simulations model the movement of atoms and molecules over time, providing insights into conformational changes and intermolecular interactions. nih.gov

By simulating the molecule in a solvent box, researchers can study how solvent molecules arrange themselves around the solute and influence its conformation and properties. nih.gov When this compound acts as a ligand, MD simulations can be used to explore its binding to a target protein. nih.gov These simulations can reveal the stability of the ligand-protein complex, the key interacting residues, and the dynamic nature of the binding pocket. nih.gov

Reaction Mechanism Studies Using Computational Approaches

For instance, in the synthesis of related pyrazolo[1,5-a]pyridine (B1195680) derivatives, computational studies could be employed to elucidate the mechanism of cross-dehydrogenative coupling reactions. acs.org Theoretical calculations can help to understand the role of catalysts and reaction conditions in promoting the desired chemical transformation. Such studies are invaluable for optimizing existing synthetic routes and designing new, more efficient ones.

In Silico Ligand-Target Interaction Modeling for Biological Applications

The potential of this compound as a biologically active molecule can be explored through in silico ligand-target interaction modeling, commonly known as molecular docking. nih.govbiotech-asia.org This computational technique predicts the preferred orientation of a ligand when bound to a specific protein target. biotech-asia.org

Molecular docking studies can identify potential binding modes, calculate the binding affinity, and highlight the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov For example, given that pyrazole and pyridine moieties are present in many biologically active compounds, including kinase inhibitors, this compound could be docked into the active sites of various kinases to assess its potential as an inhibitor. nih.govnih.gov These in silico predictions can guide the rational design and optimization of new drug candidates based on the this compound scaffold.

Biological and Medicinal Chemistry Research Applications of 2 Bromo 5 1h Pyrazol 1 Yl Pyridine Scaffolds

Design and Synthesis of Derivatives for Targeted Biological Evaluation

The synthesis of derivatives based on the pyrazolylpyridine scaffold is a cornerstone of research aimed at discovering new bioactive molecules. nih.govbyu.edu Medicinal chemists employ various synthetic strategies to modify the core structure, aiming to enhance potency, selectivity, and pharmacokinetic properties. rsc.orgresearchgate.net

A primary approach involves the functionalization of the pyrazole (B372694) and pyridine (B92270) rings. For instance, base-catalyzed condensation reactions, such as the Claisen-Schmidt condensation, are utilized to synthesize complex derivatives. nih.gov This method was employed to create a series of asymmetric monocarbonyl analogues of curcumin (B1669340) fused with 1-aryl-1H-pyrazole, starting from 1H-pyrazole-4-carbaldehyde derivatives and 4-phenylbut-3-en-2-one derivatives. nih.gov Similarly, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been synthesized through base-catalyzed condensation of 5-amino-N-aryl-1H-pyrazole-4-carboxamides with 2-benzylidenemalononitriles. researchgate.net

Another common strategy is the use of multi-component reactions, like the Mannich reaction, to introduce diverse functional groups. This technique has been applied to incorporate pyrazolyl, Mannich bases, and acetyl hydrazide moieties onto the pyridine nucleus to enhance pharmacological properties. rsc.org Hydrazinolysis of ester intermediates followed by heterocyclization with reagents like acetylacetone (B45752) or ethyl acetoacetate (B1235776) is another effective method for generating pyrazolyl derivatives in high yields. rsc.org

Structural modifications are often guided by the goal of optimizing interactions with specific biological targets. For example, in the development of succinate (B1194679) dehydrogenase inhibitors, new pyrazol-5-yl-benzamide derivatives were designed by strategically hopping and inverting the amide groups of known pyrazole-4-carboxamides. acs.org In the pursuit of kinase inhibitors, researchers have synthesized 1H-pyrazolo[3,4-b]pyridine derivatives through multi-step reaction sequences, beginning with the reaction of dimethylformamide-dimethylacetal with aryl acetonitriles, followed by treatment with hydrazine (B178648) hydrobromide and subsequent reaction with malondialdehydes, often facilitated by microwave-assisted synthesis to improve yields and reduce reaction times. byu.edunih.gov The introduction of bromine or other halogens is a known strategy to potentially enhance bioactivity due to their lipophilic properties. nih.govorientjchem.org

In Vitro Biological Activity Screening Methodologies

Following synthesis, derivatives of 2-bromo-5-(1H-pyrazol-1-yl)pyridine and related compounds undergo rigorous in vitro screening to determine their biological effects. These assays are crucial for identifying promising lead compounds for further development.

Enzymatic assays are fundamental for evaluating the potential of these compounds to act as inhibitors of specific enzymes involved in disease pathways.

Kinase Inhibition: Many pyrazolylpyridine derivatives have been evaluated as kinase inhibitors, which are critical targets in cancer therapy. For instance, a series of 1H-pyrazolo[3,4-b]pyridine derivatives were identified as potent inhibitors of TANK-binding kinase 1 (TBK1), with one compound exhibiting an IC₅₀ value of 0.2 nM. nih.gov Other studies have focused on dual inhibitors, such as pyrazolo[1,5-a]pyrimidine derivatives that target both cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA). nih.gov Cyanopyridine–pyrazole conjugates have shown potent inhibitory effects on PIM-1 kinase, with one derivative displaying an IC₅₀ of 20.4 nM. rsc.org

Cytochrome P450 Inhibition: Researchers have developed pyrazolylpyridine derivatives as inhibitors of 20-hydroxyeicosatetraenoic acid (20-HETE) synthase, specifically targeting the cytochrome P450 (CYP) enzymes CYP4A11 and CYP4F2. researchgate.netnih.govscispace.com An optimized acetylpiperidine derivative, compound 11c, was identified as a potent dual inhibitor. researchgate.netnih.gov

Other Enzymes: The inhibitory activity of these scaffolds extends to other enzyme classes. Novel pyrazol-5-yl-benzamide derivatives have been evaluated as succinate dehydrogenase (SDH) inhibitors, with one compound showing excellent activity against the SDH from Sclerotinia sclerotiorum. acs.org Additionally, 1,5-diaryl pyrazole derivatives have been assessed for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer. mdpi.com

| Compound Class | Enzyme Target | Key Findings | Reference |

|---|---|---|---|

| 1H-pyrazolo[3,4-b]pyridine derivatives | TBK1 Kinase | Compound 15y showed potent inhibition with an IC₅₀ of 0.2 nM. | nih.gov |

| Pyrazolo[1,5-a]pyrimidine derivatives | CDK2/TRKA Kinases | Compound 6r showed dual inhibition with IC₅₀ values of 0.20 µM (CDK2) and 0.97 µM (TRKA). | nih.gov |

| Cyanopyridine–pyrazole conjugates | PIM-1 Kinase | Compound 9 exhibited strong inhibition with an IC₅₀ of 20.4 nM. | rsc.org |

| Pyrazolylpyridine derivatives | CYP4A11/CYP4F2 | Compound 11c was identified as a potent dual inhibitor of 20-HETE production. | researchgate.netnih.gov |

| Pyrazol-5-yl-benzamide derivatives | Succinate Dehydrogenase (SDH) | Compound 5IIc showed an EC₅₀ of 0.20 mg/L against S. sclerotiorum. | acs.org |

| 1,5-Diaryl pyrazole derivatives | COX-2 | Compound T5 showed significant inhibition with a selectivity index of 7.16 over COX-1. | mdpi.com |

The interaction of pyrazolylpyridine derivatives with macromolecules like DNA and proteins is another area of investigation. A study on a bis-pyrazolylpyridine ruthenium(III) complex demonstrated its binding affinity for calf thymus DNA (CT DNA) and human serum albumin (HSA). rsc.org While two related terpyridine complexes showed slightly better binding to DNA, the bis-pyrazolylpyridine complex exhibited the strongest quenching ability for HSA, indicating a significant interaction with the protein. rsc.org Such studies are crucial for understanding the transport and distribution of these compounds in biological systems.

The pyrazole and pyrazolylpyridine scaffolds are frequently investigated for their potential to combat microbial infections. mdpi.com In vitro studies typically involve determining the Minimum Inhibitory Concentration (MIC) against a panel of bacterial and fungal strains.

Several studies have highlighted the structural features that contribute to antimicrobial efficacy. The presence of a pyridine ring and substitutions with methoxy (B1213986) and bromo groups on other parts of the scaffold are often favorable for antibacterial effects. nih.gov For example, certain pyrazoline derivatives demonstrated notable activity against E. faecalis, with MIC values as low as 32 µg/mL. nih.gov The addition of lipophilic chloro and bromo substituents has been shown to increase antimicrobial activity. nih.gov In another study, indazole and pyrazoline derivatives were tested, with one pyrazoline (compound 9) showing the most promising activity against Gram-positive isolates, including S. aureus and S. epidermidis, with MIC values ranging from 64 to 128 µg/mL. mdpi.com Furthermore, pyrazol-5-yl-benzamide derivatives have been evaluated for their antifungal activity against plant pathogens, with compound 5IIc showing excellent efficacy against Sclerotinia sclerotiorum and Valsa mali. acs.org

| Compound/Class | Organism | Activity (MIC/EC₅₀) | Reference |

|---|---|---|---|

| Pyrazoline derivative 24 | Enterococcus faecalis | 32 µg/mL | nih.gov |

| Pyrazoline derivative 22 | Enterococcus faecalis | 32 µg/mL | nih.gov |

| Pyrazoline derivative 5 | Candida albicans | 64 µg/mL | nih.gov |

| Indazole derivative 5 | Staphylococcus aureus | 64-128 µg/mL | mdpi.com |

| Pyrazoline derivative 9 | Gram-positive isolates | 64-128 µg/mL | mdpi.com |

| Pyrazol-5-yl-benzamide 5IIc | Sclerotinia sclerotiorum | 0.20 mg/L | acs.org |

| Pyrazol-5-yl-benzamide 5IIc | Valsa mali | 3.68 mg/L | acs.org |

The evaluation of pyrazolylpyridine derivatives for anticancer activity is a major focus of research. nih.gov These studies utilize a variety of human tumor cell lines in in vitro assays, such as the MTT assay, to measure growth inhibition (GI₅₀) or cytotoxicity (IC₅₀).

A wide range of cancer cell lines, including those for leukemia, lung cancer (A549, HOP-92), colon cancer (CT26), ovarian cancer (Skov-3, A2780), and liver cancer (HepG2), have been used for screening. byu.edursc.orgrsc.orgnih.govnih.gov

A series of novel 5-bromo-7-azaindolin-2-one derivatives were synthesized, with compound 23p showing potent, broad-spectrum antitumor activity, with IC₅₀ values between 2.357–3.012 μM against HepG2, A549, and Skov-3 cell lines. nih.gov

Polysubstituted pyrazole derivatives have also been evaluated, with compound 9 showing potent activity against a panel of 60 human cancer cell lines, with a mean growth inhibition (GI₅₀ MG-MID) of 3.59 µM. nih.gov

Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated antiproliferative activity against HeLa, MCF-7, and A549 cancer cell lines, with IC₅₀ values as low as 6.34 µM. mdpi.com

A bis-pyrazolylpyridine ruthenium(III) complex showed significant in vitro cytotoxic activity against mouse colon carcinoma CT26 cells. rsc.org

| Compound/Class | Cell Line | Activity (IC₅₀/GI₅₀) | Reference |

|---|---|---|---|

| 5-bromo-7-azaindolin-2-one 23p | HepG2, A549, Skov-3 | 2.357–3.012 µM | nih.gov |

| Polysubstituted pyrazole 9 | EKVX (Non-small cell lung) | 1.9 µM | nih.gov |

| Polysubstituted pyrazole 6a | HOP-92 (Non-small cell lung) | 1.65 µM | nih.gov |

| Thiazolyl pyrazole carbaldehyde 181 | A549 (Lung) | 6.34 µM | mdpi.com |

| Pyrazolo[1,5-a]pyrimidine derivative | A2780 (Ovarian) | 0.52 µM | byu.edu |

| 1,5-Diaryl pyrazole T2 & T3 | A549 (Lung) | Active | mdpi.com |

Target Identification and Mechanistic Studies of Biological Action (in vitro)

Identifying the molecular targets and elucidating the mechanisms of action are critical steps in drug discovery. For pyrazolylpyridine derivatives, these studies often reveal that the compounds induce cell death through apoptosis and can arrest the cell cycle at various phases.

Target Identification: A target identification study for a cyanopyridine-pyrazole conjugate revealed that its potent cytotoxicity against liver cancer cells was due to the inhibition of PIM-1 kinase. rsc.org Similarly, molecular docking and enzymatic assays confirmed that the antifungal activity of a pyrazol-5-yl-benzamide derivative was due to the inhibition of succinate dehydrogenase. acs.org Other identified targets for pyrazole-based compounds include TBK1 and the COX enzyme. nih.govmdpi.com

Mechanism of Action: Mechanistic studies have shown that bioactive pyrazolylpyridine derivatives can induce apoptosis in cancer cells. For example, a bis-pyrazolylpyridine ruthenium(III) complex was found to induce G0/G1 cell cycle arrest and apoptotic death in CT26 colon cancer cells. rsc.org Diarylpyrazole derivatives that inhibit Hsp90 proteins have been shown to cause cell cycle arrest at the G2 phase and a significant increase in caspase-3, confirming an apoptotic effect on HepG2 cells. mdpi.com Other pyrazole derivatives have been studied for their antioxidant properties and their effects on mitochondrial function, demonstrating the ability to modulate reactive oxygen species (ROS) production in cells. nih.gov

These in vitro studies collectively demonstrate that the this compound scaffold and its relatives are exceptionally fruitful templates for the design and synthesis of new chemical entities with diverse and potent biological activities, spanning enzymatic inhibition, antimicrobial action, and antitumor effects.

Structure-Activity Relationship (SAR) Studies for Lead Optimization

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for transforming an initial hit compound into an optimized lead with improved potency, selectivity, and pharmacokinetic properties. epa.gov The 2-(1H-pyrazol-1-yl)pyridine scaffold has been the subject of numerous SAR studies aimed at developing inhibitors for various protein targets.

A notable example involves the development of inhibitors for the transforming growth factor-beta type I receptor kinase (ALK5), a target for preventing dermal scarring. researchgate.net Starting with a 2-(1H-pyrazol-1-yl)pyridine hit, researchers performed substitutions on the pyrazole core to optimize potency. researchgate.net Modeling of these compounds within the ALK5 kinase domain guided the optimization process. researchgate.net For instance, increasing the size of the substituent at the 2-position of the pyridine ring to an ethyl or benzyl (B1604629) group was tolerated but resulted in a modest decrease in potency. researchgate.net One optimized compound, PF-03671148, demonstrated a dose-dependent reduction in the expression of fibrotic genes induced by TGFβ in human fibroblasts and in a rat wound repair model. researchgate.net

Similarly, SAR studies on pyrazole-based inhibitors have been conducted for other targets, such as meprin α and β, which are metalloproteinases implicated in various diseases. nih.gov These studies aimed to optimize the inhibition of meprin α and/or β while maintaining selectivity over other metalloproteases. nih.gov Research showed that starting with a 3,5-diphenylpyrazole (B73989) scaffold, which exhibited high inhibitory activity against meprin α, structural modifications could be systematically explored. nih.gov The introduction of different-sized residues like methyl or benzyl groups led to a decrease in activity, whereas a cyclopentyl moiety maintained similar potency. nih.gov

In the context of cancer therapy, pyrazole analogues have been extensively studied. researchgate.net Lead optimization and SAR studies have focused on identifying the key pharmacophores essential for anticancer activity. researchgate.net For inhibitors of Myeloid Ecotropic Viral Integration Site 1 (MEIS1), a transcription factor involved in hematopoietic stem-cell regulation, lead optimization of an initial inhibitor led to the synthesis of 45 new analogues. nih.gov These SAR studies highlighted the importance of a para-methoxy group on one aromatic ring and a hydrophobic moiety at the meta position of another ring for enhanced inhibitory profiles. nih.gov

The following table summarizes key SAR findings for derivatives based on pyrazole-pyridine and related scaffolds.

| Target | Scaffold Type | Key SAR Findings | Resulting Compound/Activity | Reference(s) |

| ALK5 | 2-(1H-Pyrazol-1-yl)pyridine | Substitutions on the pyrazole core optimized potency. Larger substituents at the pyridine 2-position were tolerated but slightly reduced potency. | PF-03671148: IC₅₀ = 13 nM, reduced fibrotic gene expression. | researchgate.net |

| Meprin α | 3,5-Diphenylpyrazole | Introduction of methyl or benzyl groups decreased activity, while a cyclopentyl group maintained it. | Potent pan-meprin inhibitors and highly active inhibitors of meprin α with selectivity over meprin β were developed. | nih.gov |

| MEIS1 | MEISi-1 Analogue | A para-methoxy group on ring A and a meta-hydrophobic moiety on ring B were crucial for activity. | Compounds 4h, 4f, and 4b emerged as potent inhibitors with improved profiles against MEIS1 and its target genes. | nih.gov |

| Anticancer | Pyrazole Analogues | Focused on optimizing the pyrazolyl lead molecule through structural modifications to enhance anticancer activity. | Identification of pharmacophores essential for anticancer activity. | researchgate.net |

These studies demonstrate that the this compound scaffold provides a robust framework for lead optimization. The ability to systematically modify both the pyrazole and pyridine rings allows for the fine-tuning of interactions with specific biological targets, leading to the development of potent and selective inhibitors.

Development of Molecular Probes and Chemical Tools for Biological Research

The this compound core structure is not only valuable for developing therapeutic agents but also for creating molecular probes and chemical tools essential for biological research. nih.gov These tools, which include fluorescent probes, radiolabeled ligands, and biotinylated derivatives, enable the visualization and study of biological targets and processes in real-time. nih.govmdpi.com

The bromine atom on the pyridine ring is particularly useful as it serves as a synthetic handle for introducing various reporter tags, such as fluorophores or radioactive isotopes, through cross-coupling reactions. nih.gov For example, 2-bromopyridine (B144113) derivatives have been used as precursors for producing 2-[¹⁸F]fluoropyridines for Positron Emission Tomography (PET) imaging probes. nih.gov

One area where this scaffold has been applied is in the development of probes for the human 5-HT₆ receptor (h5-HT₆R), a target for cognitive disorders. nih.gov Researchers synthesized a series of labeled ligands, including a fluorescent probe and a biotinylated derivative, which allowed for the direct observation of the h5-HT₆R in cells for the first time. nih.gov The biotinylated derivative, in particular, showed a high binding affinity (Ki = 90 nM). nih.gov These probes serve as a foundation for creating more optimized tools with tailored fluorescence, affinity, or selectivity profiles. nih.gov

In another application, an imidazo[1,2-a]pyridine-based fluorescent probe was designed and synthesized to detect hydrogen peroxide (H₂O₂), a key reactive oxygen species involved in cellular signaling and oxidative stress. mdpi.com This probe exhibits an aggregation-induced emission (AIE) characteristic, showing a significant fluorescence enhancement upon reacting with H₂O₂. mdpi.com Its utility was demonstrated for visualizing both exogenous and endogenous H₂O₂ in living cells, highlighting its potential as a reliable tool for studying cellular processes. mdpi.com

The table below provides examples of molecular probes developed from pyridine-based scaffolds.

| Probe Type | Scaffold | Target | Application | Key Features | Reference(s) |

| Fluorescent Probe | Pyridine-based | Human 5-HT₆ Receptor | Visualization of h5-HT₆R in cells | Ki = 175 nM, Φf = 0.21 | nih.gov |

| Biotinylated Derivative | Pyridine-based | Human 5-HT₆ Receptor | Visualization and affinity studies of h5-HT₆R | Ki = 90 nM | nih.gov |

| PET Probe Precursor | 2-Bromopyridine | Neuronal Nicotinic Acetylcholine Receptors (nAChRs) | PET imaging of nAChRs | Nucleophilic displacement of bromine with [¹⁸F]fluoride. | nih.gov |

| Fluorescent Probe | Imidazo[1,2-a]pyridine | Hydrogen Peroxide (H₂O₂) | Real-time monitoring of H₂O₂ in living cells | Aggregation-induced emission, high selectivity, and sensitivity. | mdpi.com |

The development of such molecular probes is crucial for advancing our understanding of complex biological systems. By leveraging the synthetic tractability of the this compound scaffold, researchers can continue to create sophisticated chemical tools to interrogate a wide array of biological targets and pathways.

Advanced Spectroscopic and Analytical Methodologies for Characterization of 2 Bromo 5 1h Pyrazol 1 Yl Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-Bromo-5-(1H-pyrazol-1-yl)pyridine and its analogues. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structural assignment.

In the ¹H NMR spectrum of a related compound, 2-(5-((diphenylboryl)oxy)-3-phenyl-1H-pyrazol-1-yl)pyridine, the proton signals appear in the range of δ 8.18–8.04 ppm for the pyridine (B92270) ring, with other aromatic protons appearing between δ 7.93 and 7.21 ppm. A characteristic singlet for the pyrazole (B372694) proton is observed at 5.98 ppm. mdpi.com For derivatives, the chemical shifts will vary depending on the nature and position of the substituents. For instance, in 2-(5-((diphenylboraneyl)oxy)-3-methyl-4-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine, the pyridine and phenyl protons are observed between δ 8.21 and 7.21 ppm, while the methyl group on the pyrazole ring shows a singlet at 2.12 ppm. nih.gov

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. For 2-(5-((diphenylboryl)oxy)-3-phenyl-1H-pyrazol-1-yl)pyridine, the carbon signals for the pyridine and pyrazole rings, as well as the phenyl groups, are observed in the aromatic region (δ 113.4–157.06 ppm), with a distinct signal at 86.6 ppm. mdpi.com The ¹³C NMR spectrum of 2-(5-((bis(4-chlorophenyl)boryl)oxy)-3-phenyl-1H-pyrazol-1-yl)pyridine shows a similar pattern, with signals in the aromatic region from δ 113.7 to 157.3 ppm and a signal at 86.7 ppm. mdpi.com

Table 1: Representative ¹H NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity | Reference |

| 2-(5-((Diphenylboryl)oxy)-3-phenyl-1H-pyrazol-1-yl)pyridine | CDCl₃ | 8.18–8.04 (m, 2H), 7.93 (dd, J = 6.2, 1.6 Hz, 1H), 7.87–7.78 (m, 2H), 7.44–7.34 (m, 3H), 7.32–7.21 (m, 11H), 5.98 (s, 1H) | mdpi.com |

| 2-(5-((Diphenylboraneyl)oxy)-3-methyl-4-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine | CDCl₃ | 8.21–8.13 (m, 1H), 8.10 (d, J = 8.3 Hz, 1H), 8.02–7.95 (m, 1H), 7.41–7.34 (m, 1H), 7.32–7.21 (m, 10H), 2.12 (s, 3H) | nih.gov |

Table 2: Representative ¹³C NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ ppm) | Reference |

| 2-(5-((Diphenylboryl)oxy)-3-phenyl-1H-pyrazol-1-yl)pyridine | CDCl₃ | 157.06, 156.6, 147.0, 143.0, 142.1, 133.0, 132.5, 129.1, 128.6, 127.6, 127.2, 126.0, 119.3, 113.4, 86.6 | mdpi.com |

| 2-(5-((Bis(4-chlorophenyl)boryl)oxy)-3-phenyl-1H-pyrazol-1-yl)pyridine | CDCl₃ | 157.3, 156.3, 146.9, 143.4, 141.6, 134.3, 133.5, 132.3, 129.3, 128.7, 127.9, 126.1, 119.6, 113.7, 86.7 | mdpi.com |

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise molecular weight and elemental composition of this compound and its derivatives. This technique provides a highly accurate mass measurement, which aids in confirming the molecular formula. The monoisotopic mass of the parent compound, this compound (C₈H₆BrN₃), is calculated to be 222.97451 Da. nih.gov

HRMS analysis of derivatives provides crucial confirmation of their structure. For example, the HRMS-EI analysis of 2-(5-((diphenylboryl)oxy)-3-phenyl-1H-pyrazol-1-yl)pyridine showed a calculated m/z of 401.1699 for [M]⁺, with the found value being 401.1692, confirming the molecular formula C₂₆H₂₀BN₃O. mdpi.com Similarly, for 2-(5-((bis(4-chlorophenyl)boryl)oxy)-3-phenyl-1H-pyrazol-1-yl)pyridine, the calculated m/z for [M]⁺ was 469.0920, and the found value was 469.0927, corresponding to the formula C₂₆H₁₈BCl₂N₃O. mdpi.com

The fragmentation patterns observed in the mass spectrum can also offer valuable structural information, helping to identify different components of the molecule.

Table 3: HRMS Data for Derivatives of this compound

| Compound | Ion | Calculated m/z | Found m/z | Molecular Formula | Reference |

| 2-(5-((Diphenylboryl)oxy)-3-phenyl-1H-pyrazol-1-yl)pyridine | [M]⁺ | 401.1699 | 401.1692 | C₂₆H₂₀BN₃O | mdpi.com |

| 2-(5-((Bis(4-chlorophenyl)boryl)oxy)-3-phenyl-1H-pyrazol-1-yl)pyridine | [M]⁺ | 469.0920 | 469.0927 | C₂₆H₁₈BCl₂N₃O | mdpi.com |

| 2-(5-((Diphenylboraneyl)oxy)-3-methyl-4-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine | [M]⁺ | 407.1417 | 407.1411 | C₂₂H₁₇BF₃N₃O | nih.gov |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in this compound and its derivatives. These vibrational spectroscopy techniques probe the characteristic vibrations of chemical bonds.

The IR spectrum of a related compound, N-(pyridin-2-yl)benzamide, shows characteristic bands at 3404 cm⁻¹ (N-H stretching), 3019 cm⁻¹ (C-H aromatic stretching), and 1577 cm⁻¹ (C=O stretching). rsc.org For derivatives of this compound, one would expect to observe characteristic absorption bands for the C-Br stretching, C=N stretching of the pyridine and pyrazole rings, and C-H stretching and bending vibrations of the aromatic rings. The exact positions of these bands can be influenced by the presence of other substituents on the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is used to determine its absorption properties. The UV-Vis spectrum of this compound and its derivatives is characterized by absorption bands corresponding to π→π* and n→π* transitions within the aromatic pyridine and pyrazole rings.

In studies involving metal complexes of related ligands, such as 2,6-bis(5-(tert-butyl)-1H-pyrazol-3-yl)pyridine, the UV-Vis absorption and fluorescence spectra are used to investigate complex formation. For instance, the complexation of Europium(III) with this ligand in the presence of 2-bromohexanoic acid results in changes in the fluorescence emission spectra, with characteristic emission bands for the Eu(III) ion observed at specific wavelengths, indicating the formation of ternary complexes. rsc.orgnih.gov The emission bands of Eu(III) complexes are typically sharp and located at approximately 590-596 nm (⁵D₀ → ⁷F₁) and 613-620 nm (⁵D₀ → ⁷F₂). rsc.orgnih.gov

X-ray Diffraction (XRD) for Single Crystal and Powder Analysis of Crystalline Forms

The crystal structure of a derivative, 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol, was confirmed by single-crystal X-ray diffraction, revealing the precise arrangement of atoms in the molecule. researchgate.netscilit.com In another example, the crystal structure of a complex, bis{3-(3-bromo-4-methoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-3-yl}iron(II) dihydrate, showed the coordination of the ligand to the Fe(II) ion through the nitrogen atoms of the pyrazole and pyridine rings. nih.gov The ability to obtain single crystals suitable for X-ray diffraction is a significant step in the unambiguous characterization of these compounds and their derivatives. mdpi.com

Powder XRD can be used to analyze polycrystalline materials, providing information about the crystal structure and phase purity of bulk samples.

Chromatographic and Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification and purity assessment of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose.

A reverse-phase HPLC method has been developed for the analysis of a related compound, 2-bromo-5-methylpyridine. sielc.com This method utilizes a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for Mass Spectrometry (MS) compatibility. sielc.com Such methods can be adapted for the purity assessment of this compound. Column chromatography using silica (B1680970) gel is also a common technique for the purification of these compounds and their derivatives, often employing solvent systems such as hexane/ethyl acetate. nih.gov

Future Directions and Emerging Research Avenues for 2 Bromo 5 1h Pyrazol 1 Yl Pyridine Research

Development of More Sustainable and Atom-Economical Synthetic Methodologies

The future synthesis of 2-Bromo-5-(1H-pyrazol-1-yl)pyridine and its derivatives will likely prioritize green and sustainable approaches. Traditional synthetic methods often involve harsh reaction conditions and generate significant waste. mdpi.com Emerging research focuses on developing more environmentally benign and efficient synthetic routes.

Key areas for future investigation include:

Catalyst-free reactions: Exploring one-pot, multi-component reactions in biodegradable solvents like polyethylene (B3416737) glycol (PEG) at ambient temperatures could offer a greener alternative to traditional methods. nih.gov

Microwave-assisted synthesis: This technique has the potential to significantly reduce reaction times and energy consumption in the synthesis of related pyrazolo[3,4-d]pyrimidines, a strategy that could be adapted for the target compound. nih.gov

Eco-friendly procedures: A continued focus on developing procedures with high yields, short reaction times, and clean reaction conditions will be crucial for the sustainable production of pyrazoline and other pyrazole (B372694) derivatives. scielo.org.coudistrital.edu.co

These sustainable methodologies promise not only to reduce the environmental impact of producing this compound but also to make its synthesis more cost-effective and scalable.

Exploration of Novel Catalytic Applications Beyond Current Paradigms

The pyridine (B92270) and pyrazole nitrogen atoms in this compound make it an excellent candidate as a ligand in transition-metal catalysis. While bipyridine and pyrazolylpyridine ligands are already used in a variety of catalytic reactions, there is significant room for exploring novel applications. mdpi.comthieme-connect.comacs.orgresearchgate.netnih.gov

Future research could focus on:

Dehydrogenation Reactions: Ruthenium(II) complexes with pyrazolyl-pyridine ligands have shown promise as catalysts for the dehydrogenation of formic acid, a key reaction for hydrogen storage. nih.govrsc.org Investigating the catalytic activity of this compound complexes in this and other dehydrogenation reactions could lead to the development of more efficient energy systems.

C-C and C-Heteroatom Bond Formation: Pyrazolopyridine ligands are effective in transition-metal-catalyzed cross-coupling reactions. thieme-connect.com The electronic properties of this compound, influenced by the bromine substituent, could be tuned to create catalysts with unique reactivity and selectivity for the formation of complex organic molecules.

CO2 Reduction: Rhenium(bipyridine)-based complexes are known electrocatalysts for the reduction of carbon dioxide to carbon monoxide. escholarship.org Exploring the potential of this compound as a ligand in similar catalytic systems could contribute to the development of technologies for CO2 utilization.

The modular nature of the pyrazolylpyridine scaffold allows for fine-tuning of the steric and electronic properties of the resulting metal complexes, opening up a vast landscape for the discovery of new catalytic transformations. acs.org

Integration into Materials Science for Advanced Functional Materials

The unique photophysical properties of pyrazole and pyridine-containing compounds make them attractive building blocks for advanced functional materials. rsc.orgresearchgate.netmdpi.comresearchgate.net The bromine atom in this compound provides a handle for further functionalization, allowing for its incorporation into larger, more complex material architectures.

Optoelectronic Device Applications

The development of new materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs), is a rapidly growing field. researchgate.net Pyridine-pyrazole based compounds have shown promising luminescent properties. researchgate.netnih.govspringerprofessional.dersc.orgmdpi.com

Future research in this area could involve:

Luminescent Metal Complexes: Copper(I) and silver(I) complexes with pyrazolylpyridine ligands can exhibit high luminescence quantum yields. researchgate.net The synthesis and characterization of metal complexes of this compound could lead to new phosphorescent emitters for OLEDs. The emission properties can be tuned by modifying the substituents on the ligand. nih.gov